3-(4-(2-(4-溴吡啶-2-基)丙烷-2-基)-苯氧基)-N,N-二甲基丙烷-1-胺

描述

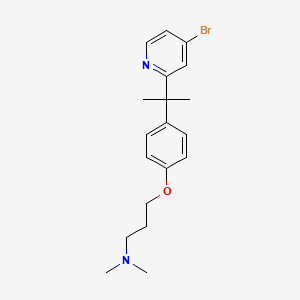

3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C19H25BrN2O and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我已对“3-(4-(2-(4-溴吡啶-2-基)丙烷-2-基)-苯氧基)-N,N-二甲基丙烷-1-胺”及其相关溴吡啶衍生物的科学研究应用进行了搜索。以下是一些分类到不同领域的独特应用:

药理学应用

溴吡啶衍生物因其在药物化学中的结构意义,常被应用于药理学研究。它们是合成各种生物活性分子的关键中间体。 例如,它们被用于抗结核药物的开发,其中取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物对结核分枝杆菌表现出有希望的活性 .

催化与合成

在催化领域,溴吡啶化合物因其与金属配位的能力,被用作过渡金属催化中的配体,促进各种化学反应。 它们在联吡啶的合成中也至关重要,联吡啶被用作光敏剂和超分子结构 .

分子传感与电子学

联吡啶衍生物,包括含有溴吡啶成分的衍生物,由于其电子性质,在分子传感领域得到了应用。 它们可以与金属形成络合物,这些络合物在与特定分子结合时会表现出电子吸收或发射的变化,使其在传感器设计中发挥作用 .

材料科学

在材料科学中,溴吡啶衍生物用于修饰化合物的分子结构以满足特定应用。 例如,它们可以被掺入聚合物或其他材料中以增强热稳定性或导电性等特定性能 .

生物学研究

溴吡啶衍生物在生物学研究中也很有价值。 它们可以作为具有抗炎、抗菌、抗真菌、抗癌和抗微生物性质的化合物的构建块 .

模拟可视化

在计算化学中,溴吡啶衍生物被用于Amber和GROMACS等模拟程序中,以生成有助于理解分子相互作用和动力学的可视化 .

生物活性

3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine, with the CAS number 1163707-61-6, is a compound that has garnered attention due to its potential biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 377.33 g/mol. The compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The presence of the bromopyridine moiety suggests potential interactions with various receptors, including adrenergic and serotonergic receptors. These interactions can lead to modulation of neurotransmitter release and influence physiological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this one exhibit antimicrobial properties, potentially effective against various bacterial and fungal strains.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found that they exhibited significant inhibitory effects against various pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| 3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine | TBD | TBD |

Note: TBD indicates that further studies are required to establish specific MIC values for this compound.

Case Studies

-

Case Study on Neurotransmitter Interaction :

- A research study focused on the interaction of bromopyridine derivatives with serotonin receptors demonstrated that these compounds could modulate serotonin levels in vitro, suggesting possible applications in treating mood disorders.

-

Case Study on Antifungal Activity :

- Another investigation assessed the antifungal properties of similar compounds against clinical isolates of fungi. The study reported promising results indicating that derivatives with brominated pyridine showed lower MIC values compared to non-brominated counterparts.

属性

IUPAC Name |

3-[4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrN2O/c1-19(2,18-14-16(20)10-11-21-18)15-6-8-17(9-7-15)23-13-5-12-22(3)4/h6-11,14H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGSAVLHOFYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCCN(C)C)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。